3,4,5-Trimethoxybenzoyl chloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91023. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

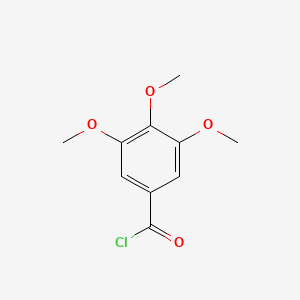

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4,5-trimethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHYMJLFRZAFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063507 | |

| Record name | Benzoyl chloride, 3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4521-61-3 | |

| Record name | 3,4,5-Trimethoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4521-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 3,4,5-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004521613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4521-61-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 3,4,5-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,4,5-Trimethoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,4,5-Trimethoxybenzoyl chloride, a key reagent in organic synthesis. The information is presented to be a valuable resource for laboratory work, ensuring both safety and efficacy in its application.

Core Physical and Chemical Properties

This compound is a white to off-white or pale yellow crystalline solid.[1][2][3] It is recognized for its utility as a building block in the synthesis of various organic molecules, including pharmaceuticals. A notable application is in the synthesis of 2-methyl-8-(3,4,5-trimethoxybenzamido)-1,2,3,4-tetrahydroisoquinoline and its analogs, which have demonstrated significant antihypertensive activity.[4][5]

For ease of reference and comparison, the key quantitative physical and chemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁ClO₄ | [4][6][7] |

| Molecular Weight | 230.64 g/mol | [6] |

| Melting Point | 77-84 °C | [1][4] |

| Boiling Point | 185 °C at 18 mmHg | [1][4] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in Toluene | [1][4] |

| Appearance | White to Orange to Green powder to crystal | [1][4] |

| CAS Number | 4521-61-3 | [1][4] |

Experimental Protocols

A common method for the synthesis of this compound is through the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride.[4][5][8]

Protocol: Synthesis of this compound from 3,4,5-Trimethoxybenzoic Acid

Materials:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a solution of 3,4,5-trimethoxybenzoic acid in chloroform, slowly add thionyl chloride dropwise.[4][5]

-

Once the addition is complete, heat the reaction mixture to reflux.

-

Remove the solvent and excess thionyl chloride by distillation under reduced pressure.[4][5]

-

The resulting product is this compound as a colorless oil, which can be used in subsequent reactions without further purification.[4][5]

Infrared Spectroscopy Data:

The characteristic absorption peaks from the infrared spectrum (NaCl) for the synthesized this compound are: νmax/cm⁻¹ 2970, 2944, 1750, 1590, 1457, 1415, 1130, 1128.[4][5]

Logical Relationships and Workflows

The synthesis of this compound is a foundational step for its use as a reagent in more complex organic syntheses. The following diagram illustrates the logical workflow from starting materials to the final product and its subsequent application.

Caption: Synthesis workflow from starting materials to this compound and its subsequent use.

Safety Information

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][9] It may also cause respiratory irritation.[9] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, in a well-ventilated area.[9] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[9] This compound may also be corrosive to metals.[1] Store in a corrosive-resistant container.[1]

References

- 1. This compound | 4521-61-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. echemi.com [echemi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound CAS#: 4521-61-3 [m.chemicalbook.com]

- 5. This compound CAS#: 4521-61-3 [amp.chemicalbook.com]

- 6. Benzoyl chloride, 3,4,5-trimethoxy- | C10H11ClO4 | CID 78282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 3,4,5-Trimethoxybenzoyl Chloride: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5-Trimethoxybenzoyl chloride (TMBC), a pivotal intermediate in organic synthesis, particularly within the pharmaceutical industry. This document details its chemical structure, physical properties, and key synthetic methodologies, offering valuable insights for researchers and professionals in drug development and fine chemical manufacturing.

Core Concepts: Structure and Properties

This compound is an acyl chloride characterized by a benzene (B151609) ring substituted with three methoxy (B1213986) groups at the 3, 4, and 5 positions, and a benzoyl chloride functional group.[1][2][3] This substitution pattern, derived from gallic acid, imparts unique electronic and steric properties that make it a valuable reagent for introducing the 3,4,5-trimethoxybenzoyl moiety into target molecules.[4] It is also known by synonyms such as Trimethylgalloyl chloride and Tri-O-methylgalloyl chloride.[2][3]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below for easy reference. This data is crucial for its application in synthesis, including determining reaction conditions and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁ClO₄ | [2][5] |

| Molecular Weight | 230.64 g/mol | [1][5] |

| CAS Number | 4521-61-3 | [2][5] |

| Melting Point | 81-84 °C | [4][6] |

| Boiling Point | 185 °C / 18 mmHg | [4] |

| Appearance | Pale yellow crystal/solid | [4] |

| Purity | ≥97% - 98% | [5][6] |

| IR Absorption (νₘₐₓ/cm⁻¹) | 2970, 2944, 1750 (C=O), 1590, 1457, 1415, 1130, 1128 | [4][6] |

| NMR Data | ¹H NMR and ¹³C NMR spectra are available and can be used to confirm the structure. | [1][7][8] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved from 3,4,5-trimethoxybenzoic acid, which itself is typically derived from gallic acid. The conversion of the carboxylic acid to the acyl chloride is a critical step, facilitated by various chlorinating agents.

Synthesis from 3,4,5-Trimethoxybenzoic Acid

The most direct and widely used method for synthesizing TMBC is the reaction of 3,4,5-trimethoxybenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is the most common reagent for this transformation, offering high yields and straightforward workup procedures. An alternative method utilizes bis(trichloromethyl)carbonate, also known as triphosgene.

Synthesis Pathway from Gallic Acid

Gallic acid is the natural precursor for the 3,4,5-trimethoxy substitution pattern. The synthesis of TMBC from gallic acid involves a two-step process: first, the methylation of the three hydroxyl groups to form 3,4,5-trimethoxybenzoic acid, followed by the chlorination of the carboxylic acid.

Experimental Protocols

Detailed methodologies are essential for the successful replication of synthetic procedures. The following protocols are based on established literature methods.

Protocol 1: Synthesis from 3,4,5-Trimethoxybenzoic Acid via Thionyl Chloride

This protocol describes the efficient conversion of 3,4,5-trimethoxybenzoic acid to its corresponding acid chloride using thionyl chloride.

Materials:

-

3,4,5-Trimethoxybenzoic acid (e.g., 8.00 g, 37.7 mmol)

-

Thionyl chloride (SOCl₂) (e.g., 13.7 mL, 189 mmol)

-

Chloroform (CHCl₃) or another suitable inert solvent (e.g., 30 mL)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3,4,5-trimethoxybenzoic acid in chloroform.[4]

-

Slowly add thionyl chloride dropwise to the solution at room temperature.[4]

-

Once the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.[4]

-

After the reaction is complete (monitored by TLC or disappearance of starting material), cool the mixture to room temperature.[4]

-

Remove the solvent and excess thionyl chloride by distillation under reduced pressure using a rotary evaporator.[4]

-

The resulting product, this compound, is obtained as a colorless oil or pale yellow solid.[4] This reaction typically results in a quantitative yield, and the product is often used in the subsequent step without further purification.[4]

Protocol 2: Synthesis from Gallic Acid (Two-Step)

This protocol outlines the synthesis starting from gallic acid, which is first methylated and then chlorinated.

Step 1: Methylation of Gallic Acid to 3,4,5-Trimethoxybenzoic Acid This step involves protecting the hydroxyl groups via methylation. Dimethyl sulfate (B86663) is a common methylating agent.

Materials:

-

Gallic acid

-

Dimethyl sulfate

-

A suitable base (e.g., sodium hydroxide)

-

An appropriate solvent system

Procedure:

-

Dissolve gallic acid in an aqueous solution of a suitable base like sodium hydroxide.

-

Add dimethyl sulfate dropwise while maintaining the reaction temperature and pH.

-

After the reaction is complete, the mixture is typically refluxed for a few hours.

-

Upon cooling, the solution is acidified with a strong acid (e.g., HCl) to precipitate the 3,4,5-trimethoxybenzoic acid.

-

The solid product is collected by filtration, washed, and dried.

Step 2: Chlorination of 3,4,5-Trimethoxybenzoic Acid

-

Follow the procedure outlined in Protocol 1 using the 3,4,5-trimethoxybenzoic acid obtained from Step 1.

Data Presentation: Synthesis Method Comparison

| Parameter | Method 1: Thionyl Chloride | Method 2: Triphosgene |

| Starting Material | 3,4,5-Trimethoxybenzoic Acid | 3,4,5-Trimethoxybenzoic Acid |

| Reagent | Thionyl Chloride (SOCl₂) | Bis(trichloromethyl)carbonate |

| Typical Yield | Quantitative | High |

| Reaction Conditions | Reflux, 2-4 hours | 20-70 °C, 4-10 hours, organic amine catalyst |

| Advantages | Readily available reagent, simple procedure, high yield. | Solid reagent (safer to handle than phosgene), mild conditions. |

| Disadvantages | Thionyl chloride is corrosive and requires careful handling. | May require a catalyst, longer reaction times. |

| Source(s) | [4][6] | [3] |

Applications in Drug Development

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[4] Its structure is found in several biologically active compounds. It serves as a key reagent in the synthesis of compounds with antihypertensive activity, such as 2-methyl-8-(3,4,5-trimethoxybenzamido)-1,2,3,4-tetrahydroisoquinoline and its analogs.[4] The ability to efficiently introduce the 3,4,5-trimethoxybenzoyl group is vital for medicinal chemists in the development of novel therapeutics.

References

- 1. Benzoyl chloride, 3,4,5-trimethoxy- | C10H11ClO4 | CID 78282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound CAS#: 4521-61-3 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 4521-61-3 [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound | 4521-61-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Safe Handling of 3,4,5-Trimethoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,4,5-Trimethoxybenzoyl chloride (CAS No: 4521-61-3), a key reagent in various synthetic applications. Adherence to these protocols is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is a corrosive solid that poses significant health risks upon exposure. It is classified under the Globally Harmonized System (GHS) as follows:

-

Serious Eye Damage/Eye Irritation: Category 1.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]

Hazard Statements:

-

H335: May cause respiratory irritation.[1]

Supplemental Hazard Information:

-

Reacts violently with water.

-

Lachrymator.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Chemical Formula | C₁₀H₁₁ClO₄ |

| Molecular Weight | 230.64 g/mol [1] |

| Appearance | White to off-white or pale yellow crystalline solid/powder.[4][5][6] |

| Melting Point | 81-84 °C (lit.).[2][7] |

| Boiling Point | 185 °C at 18 mmHg (lit.).[2][7] |

| Solubility | Insoluble in water.[8] |

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this substance.

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles and a face shield are required.[3][9] |

| Skin Protection | Impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[3] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., type P3) should be used, especially when dust is generated or in case of insufficient ventilation.[2][8][9] |

Handling and Storage Protocols

Safe Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Keep away from water and moisture, as it reacts violently.

-

Use corrosion-resistant equipment.[3]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a tightly closed, dry container.

-

Keep in a well-ventilated place.

-

Store in a corrosive-resistant container with a resistant inner liner.[4]

-

Store locked up.

First Aid Measures

Immediate medical attention is required for all exposure routes.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor.[3] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15-20 minutes. Immediately call a POISON CENTER or doctor.[3][8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3] |

Accidental Release and Firefighting

Accidental Release Measures:

-

Personal Precautions: Evacuate non-essential personnel. Wear full PPE as described in Section 3. Avoid breathing dust and prevent contact with the substance.[3]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[3]

-

Containment and Cleaning: Cover drains. For dry spills, carefully sweep or vacuum the material into a dry, airtight, and corrosion-resistant container for disposal.[3][8] Avoid generating dust. Do not allow contact with water.[3]

Firefighting Measures:

-

Suitable Extinguishing Media: Dry chemical, carbon dioxide.[3]

-

Unsuitable Extinguishing Media: Water.[3]

-

Specific Hazards: Thermal decomposition can produce toxic and corrosive fumes, including carbon oxides and hydrogen chloride gas.[3]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[8][9]

Experimental Workflow: Spill Response

The following diagram outlines the logical workflow for responding to a spill of this compound.

References

- 1. Benzoyl chloride, 3,4,5-trimethoxy- | C10H11ClO4 | CID 78282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 4521-61-3 [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | 4521-61-3 | TCI AMERICA [tcichemicals.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 4521-61-3 [chemicalbook.com]

- 8. This compound(4521-61-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Reactivity of 3,4,5-Trimethoxybenzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trimethoxybenzoyl chloride is a pivotal acylating agent in organic synthesis, prized for its role in the construction of complex molecules, particularly within the pharmaceutical industry.[1] Its reactivity is characterized by the electrophilic carbonyl carbon of the acyl chloride group, which readily undergoes nucleophilic acyl substitution. The presence of three electron-donating methoxy (B1213986) groups on the benzene (B151609) ring modulates this reactivity, influencing reaction rates and yields. This technical guide provides a comprehensive analysis of the reactivity of this compound with various nucleophiles, including amines and alcohols. It details experimental protocols for key reactions, presents quantitative data on reaction yields, and elucidates the biological significance of the resulting products, offering insights into their roles in signaling pathways relevant to drug development.

Core Principles of Reactivity

The reactivity of this compound is governed by the principles of nucleophilic acyl substitution. The reaction proceeds via a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon. The subsequent collapse of this intermediate results in the expulsion of the chloride leaving group and the formation of a new acyl derivative.

The three methoxy groups at the 3, 4, and 5 positions of the benzene ring are electron-donating through resonance. This has the effect of reducing the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity. Consequently, this compound is generally less reactive than unsubstituted benzoyl chloride. This attenuated reactivity can be advantageous in complex syntheses, allowing for greater selectivity.

Reactivity with Amine Nucleophiles

The reaction of this compound with amine nucleophiles is a robust method for the formation of amides. This reaction is fundamental in the synthesis of a wide range of biologically active compounds.

General Reaction

Primary and secondary amines readily react with this compound to yield the corresponding N-substituted amides. The reaction typically requires a base to neutralize the hydrochloric acid byproduct.

Caption: General reaction scheme for the amidation of this compound.

Quantitative Data on Amidation Reactions

The yield of the amidation reaction is influenced by factors such as the nature of the amine, the solvent, the base used, and the reaction temperature.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Ammonia | 3,4,5-Trimethoxybenzamide | n(ammonia):n(acyl chloride) = 4:1, -5 to 0 °C, 30 min | Not explicitly stated for this step, but the overall yield for the synthesis of 3,4,5-trimethoxyaniline (B125895) is 66.8% | [2][3] |

| Morpholine (B109124) | Trimetozine | Triethylamine (B128534), Benzene, Reflux, 2h | ~80% | BenchChem |

Experimental Protocol: Synthesis of Trimetozine

The synthesis of Trimetozine, a sedative and anxiolytic agent, is a classic example of the reaction between this compound and a secondary amine, morpholine.[4]

Materials:

-

This compound

-

Anhydrous morpholine

-

Triethylamine

-

Anhydrous benzene (or a suitable alternative like toluene (B28343) or dichloromethane)

-

Dilute sulfuric acid

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 46 g of this compound in 300 ml of anhydrous benzene.

-

Add 25 g of triethylamine to the solution.

-

While cooling the mixture with an ice bath, add 19 g of anhydrous morpholine dropwise.

-

After the addition is complete, heat the solution to reflux and maintain for 2 hours.

-

Cool the reaction mixture and filter off the triethylamine hydrochloride precipitate.

-

Wash the filtrate sequentially with dilute sulfuric acid, sodium bicarbonate solution, and water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent to obtain pure Trimetozine.

Caption: A step-by-step workflow for the synthesis of Trimetozine.

Reactivity with Alcohol and Phenol Nucleophiles

This compound reacts with alcohols and phenols to form the corresponding esters. This esterification is a valuable transformation in organic synthesis for protecting hydroxyl groups and for creating compounds with diverse applications.

General Reaction

The acylation of alcohols and phenols with this compound is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the HCl produced.

Caption: General reaction scheme for the esterification of alcohols and phenols.

Comparative Reactivity and Yields

The rate and yield of esterification are influenced by the steric hindrance of the alcohol. Primary alcohols are generally more reactive than secondary alcohols, which are, in turn, more reactive than tertiary alcohols. Phenols can also be acylated, and their reactivity is influenced by the electronic nature of substituents on the aromatic ring. While specific comparative data for this compound is not abundant in the literature, general trends in acylation reactions provide a predictive framework.

| Nucleophile Type | General Reactivity Trend | Expected Yield |

| Primary Alcohols | High | Good to Excellent |

| Secondary Alcohols | Moderate | Moderate to Good |

| Tertiary Alcohols | Low | Low to Moderate |

| Phenols | Moderate | Moderate to Good |

Experimental Protocol: General Procedure for Esterification of a Primary Alcohol

This protocol provides a general method for the esterification of a primary alcohol with this compound.

Materials:

-

This compound

-

Primary alcohol

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (B109758) (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred alcohol solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography if necessary.

Biological Significance and Signaling Pathways of Products

While this compound is primarily a synthetic intermediate, the compounds derived from its reactions with nucleophiles often possess significant biological activity and are of great interest to drug development professionals.

Trimetozine and its Anxiolytic Effects

Trimetozine, the product of the reaction with morpholine, is a sedative and anxiolytic agent.[4] While its precise mechanism of action is not fully elucidated, it is believed to modulate the activity of key neurotransmitter systems in the central nervous system, including serotonin, dopamine, and norepinephrine.[5] Anxiolytics often exert their effects by enhancing the signaling of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) at the GABA-A receptor.

Caption: Hypothesized GABA-A receptor-mediated signaling pathway for anxiolytics like Trimetozine.

Combretastatin A-4 Analogues and Tubulin Polymerization Inhibition

Derivatives of this compound are integral to the synthesis of potent anticancer agents, such as analogues of Combretastatin A-4. These compounds are known to be powerful inhibitors of tubulin polymerization. By binding to the colchicine (B1669291) site on β-tubulin, they disrupt the formation of microtubules, which are essential components of the mitotic spindle. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Caption: Signaling cascade illustrating the anticancer mechanism of Combretastatin A-4 analogues.

Conclusion

This compound is a versatile and valuable reagent in synthetic organic chemistry, particularly for the preparation of biologically active molecules. Its reactivity with nucleophiles, while moderated by the electron-donating methoxy groups, allows for the efficient synthesis of a diverse range of amides and esters. The products of these reactions have demonstrated significant therapeutic potential as anxiolytics and anticancer agents. A thorough understanding of the reactivity of this compound and the biological activities of its derivatives is crucial for researchers and scientists in the field of drug discovery and development. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for the design and execution of synthetic strategies targeting novel therapeutics.

References

A Comprehensive Technical Guide to 3,4,5-Trimethoxybenzoyl Chloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource for researchers and professionals engaged in drug discovery and development, providing essential information on sourcing high-purity 3,4,5-Trimethoxybenzoyl chloride, its application in chemical synthesis, and its relevance in targeting critical biological pathways.

Sourcing this compound: A Comparative Supplier Overview

The selection of a reliable supplier for this compound is a critical first step in any research endeavor. Purity, availability of various quantities, and comprehensive documentation are paramount. Below is a summary of notable suppliers catering to the research and development community.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Notes |

| TCI America | This compound | 4521-61-3 | >97.0% | 25g, Bulk inquiries invited | For professional manufacturing, research laboratories, and industrial/commercial use only.[1][2] |

| Santa Cruz Biotechnology | This compound | 4521-61-3 | ≥97% | Inquire for availability | For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.[3] |

| Pharmaffiliates | This compound | 4521-61-3 | High Purity | Inquire for availability | Appearance: White to Off-White Solid. Storage: 2-8°C, Hygroscopic, under inert atmosphere.[4] |

| Fisher Scientific | This compound 97.0+% | 4521-61-3 | 97.0+% | 25g | Supplied by TCI America. |

| ChemicalBook | This compound | 4521-61-3 | 97.0% - 99% | 25g, 1kg, Bulk | Marketplace with multiple suppliers, primarily from China.[5] |

Key Experimental Protocols

This compound is a versatile reagent, primarily utilized as an acylating agent to introduce the 3,4,5-trimethoxybenzoyl moiety into target molecules.[6] This functional group is a key component of several biologically active compounds, including the potent anticancer agent Combretastatin A-4.

Protocol 1: General Synthesis of this compound

This protocol outlines the synthesis of the title compound from 3,4,5-trimethoxybenzoic acid.

Materials:

-

3,4,5-trimethoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous solvent (e.g., Chloroform, Dichloromethane)

-

N,N-dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a solution of 3,4,5-trimethoxybenzoic acid (1 equivalent) in an anhydrous solvent, add thionyl chloride (excess, e.g., 5 equivalents) dropwise at room temperature.[3]

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours).[3] The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure to yield this compound as a solid.[3] The crude product can often be used in subsequent steps without further purification.

Protocol 2: Acylation of an Amine (Schotten-Baumann Reaction)

This protocol describes a general procedure for the acylation of a primary or secondary amine with this compound.

Materials:

-

This compound

-

Primary or secondary amine

-

Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine, or aqueous NaOH)

-

Separatory funnel

-

Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

-

Dissolve the amine (1 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an aprotic solvent.

-

To this solution, add a solution of this compound (1.1 equivalents) in the same solvent dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent. The organic layer is then washed with dilute acid (to remove excess amine and base), followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Application in the Synthesis of Biologically Active Molecules: The Case of Combretastatin A-4

The 3,4,5-trimethoxyphenyl moiety is a critical pharmacophore in a class of potent tubulin polymerization inhibitors, exemplified by Combretastatin A-4.[5][7] This natural product, isolated from the African bushwillow Combretum caffrum, exhibits significant antitumor and vascular-disrupting properties.[4][8]

The synthesis of Combretastatin A-4 and its analogs often utilizes 3,4,5-trimethoxybenzaldehyde, which can be prepared from this compound via a Rosenmund reduction. A common synthetic route to Combretastatin A-4 involves a Wittig reaction or a Perkin reaction to form the characteristic stilbene (B7821643) bridge connecting the 3,4,5-trimethoxyphenyl ring (A-ring) and a second substituted phenyl ring (B-ring).[1]

Visualizing Experimental and Biological Pathways

To further elucidate the practical application and biological context of this compound and its derivatives, the following diagrams illustrate a typical experimental workflow and a key signaling pathway targeted by these compounds.

Caption: A typical experimental workflow for the synthesis and application of this compound.

Caption: Signaling pathway of tubulin polymerization inhibition and vascular disruption by Combretastatin A-4.[4][8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Vascular Disruption Therapy as a New Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 4521-61-3 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vascular-targeting agent - Wikipedia [en.wikipedia.org]

- 9. Vascular disrupting agents in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Acylation Reactions Using 3,4,5-Trimethoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of acylation reactions utilizing 3,4,5-Trimethoxybenzoyl chloride, a versatile reagent in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] This document details the core principles of acylation, focusing on two primary methodologies: the Schotten-Baumann reaction for the synthesis of amides and esters, and the Friedel-Crafts acylation for the formation of aryl ketones. Detailed experimental protocols, quantitative data, and visual diagrams of reaction mechanisms and workflows are presented to serve as a practical resource for researchers and professionals in drug development and chemical synthesis.

Introduction to this compound

This compound (TMBC), with the CAS number 4521-61-3, is a highly reactive acylating agent.[1] Its structure, featuring a benzoyl chloride functionalized with three methoxy (B1213986) groups, imparts unique electronic and steric properties that are valuable in organic synthesis.[1] These electron-donating methoxy groups enhance the reactivity of the acyl chloride and the resulting trimethoxybenzoyl moiety is a key structural component in various biologically active compounds, including antihypertensive agents and tranquilizers.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClO₄[4] |

| Molecular Weight | 230.64 g/mol [4] |

| Appearance | White to pale yellow crystalline powder[5] |

| Melting Point | 81-84 °C[3][6] |

| Boiling Point | 185 °C at 18 mmHg[3][6] |

| Solubility | Soluble in organic solvents, insoluble in water. |

Core Acylation Methodologies

Acylation reactions involving this compound primarily fall into two major categories: Schotten-Baumann reactions with nucleophiles like amines and alcohols, and Friedel-Crafts acylation of aromatic compounds.

Schotten-Baumann Reaction

The Schotten-Baumann reaction is a method for synthesizing amides and esters from amines and alcohols, respectively, using an acyl chloride in the presence of a base.[7][8][9] The base, typically aqueous sodium hydroxide (B78521) or an organic amine like triethylamine (B128534), neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[7][10]

A notable application of this reaction is in the synthesis of Trimetozine, a mild tranquilizer, from this compound and morpholine (B109124).

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[11] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride to form a highly electrophilic acylium ion.[11] This methodology is instrumental in the synthesis of aryl ketones, which are valuable intermediates in medicinal chemistry.

Experimental Protocols

Schotten-Baumann Acylation: Synthesis of Trimetozine

This protocol outlines the synthesis of 4-(3,4,5-trimethoxybenzoyl)morpholine (Trimetozine) via the acylation of morpholine with this compound.

Experimental Workflow:

Caption: Workflow for the synthesis of Trimetozine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 230.64 | 46 g | 0.199 |

| Anhydrous morpholine | 87.12 | 19 g | 0.218 |

| Triethylamine | 101.19 | 25 g | 0.247 |

| Anhydrous benzene | - | 300 ml | - |

| Dilute sulfuric acid | - | As needed | - |

| Sodium hydrogen carbonate solution | - | As needed | - |

| 90% Ethanol | - | As needed | - |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 46 g of this compound in 300 ml of anhydrous benzene.

-

Add 25 g of triethylamine to the solution.

-

While cooling the mixture with an ice bath, add 19 g of anhydrous morpholine in small portions.

-

After the addition is complete, heat the solution under reflux for 2 hours.

-

After the reaction, filter off the precipitate that has formed.

-

Wash the filtrate sequentially with dilute sulfuric acid, sodium hydrogen carbonate solution, and finally with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from 90% ethanol to yield pure Trimetozine.

Expected Results:

| Product | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Trimetozine | 281.30 | 120-122 |

Friedel-Crafts Acylation: Synthesis of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone

This protocol describes the Friedel-Crafts acylation of anisole (B1667542) with this compound, catalyzed by aluminum chloride.

Reaction Mechanism:

Caption: Mechanism of Friedel-Crafts acylation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 230.64 | 2.31 g | 0.01 |

| Anisole | 108.14 | 1.35 g | 0.0125 |

| Aluminum chloride (anhydrous) | 133.34 | 1.47 g | 0.011 |

| Dichloromethane (anhydrous) | - | 30 ml | - |

| Concentrated Hydrochloric acid | - | 5 ml | - |

| Crushed ice | - | 15 g | - |

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1.47 g of anhydrous aluminum chloride and 20 ml of anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice-water bath.

-

In a separate flask, dissolve 2.31 g of this compound and 1.35 g of anisole in 10 ml of anhydrous dichloromethane.

-

Add the solution from step 3 to the dropping funnel and add it dropwise to the aluminum chloride suspension over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

-

Carefully pour the reaction mixture into a beaker containing a mixture of 15 g of crushed ice and 5 ml of concentrated hydrochloric acid.

-

Stir vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Expected Product Characterization:

Table 2: Spectroscopic Data for (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, ppm) | δ 7.82 (d, 2H), 7.01 (s, 2H), 6.95 (d, 2H), 3.91 (s, 6H), 3.89 (s, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 194.5, 163.5, 153.1, 142.5, 132.5, 130.2, 129.8, 113.8, 107.5, 60.9, 56.4, 55.5 |

| IR (KBr, cm⁻¹) | ~1650 (C=O stretch) |

Applications in Drug Development

The 3,4,5-trimethoxybenzoyl moiety is a significant pharmacophore found in a variety of biologically active compounds. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The acylation reactions described herein are fundamental in introducing this key structural unit into drug candidates. For instance, derivatives of this compound have been investigated for their potential as antihypertensive, anti-inflammatory, and anticancer agents.[2]

Conclusion

This compound is a valuable and versatile reagent for acylation reactions in organic synthesis. The Schotten-Baumann and Friedel-Crafts reactions provide efficient and reliable methods for the synthesis of amides, esters, and aryl ketones containing the 3,4,5-trimethoxybenzoyl group. The detailed protocols and data presented in this guide offer a practical resource for scientists and researchers engaged in the synthesis of complex organic molecules, particularly in the field of drug discovery and development. The ability to effectively utilize this reagent opens avenues for the creation of novel compounds with potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. This compound [webbook.nist.gov]

- 4. Benzoyl chloride, 3,4,5-trimethoxy- | C10H11ClO4 | CID 78282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methanone, (4-methoxyphenyl)phenyl- [webbook.nist.gov]

- 6. This compound CAS#: 4521-61-3 [amp.chemicalbook.com]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 9. chemistnotes.com [chemistnotes.com]

- 10. Schotten-Baumann Reaction [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using 3,4,5-Trimethoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxybenzoyl chloride is a versatile acylating agent crucial for the introduction of the 3,4,5-trimethoxybenzoyl moiety into various organic molecules.[1][2] This structural motif is prevalent in numerous biologically active compounds, making it a significant building block in the design and synthesis of novel therapeutics and other fine chemicals.[1][2] The primary application of this compound lies in the formation of amides through its reaction with primary or secondary amines.[3][4] This reaction, commonly carried out under Schotten-Baumann conditions, provides a robust and efficient method for creating a stable amide bond.[4][5][6] The resulting 3,4,5-trimethoxybenzamides have shown potential in various therapeutic areas, including tranquilizers and central nervous system (CNS) active agents. This document provides detailed protocols for the synthesis of amides using this compound with different classes of amines, along with quantitative data and a generalized experimental workflow.

Data Presentation

The following tables summarize quantitative data for the synthesis of various N-substituted 3,4,5-trimethoxybenzamides, highlighting the reaction conditions and yields.

Table 1: Synthesis of N-Alkyl-3,4,5-trimethoxybenzamides

| Amine | Solvent System | Base | Reaction Time | Temperature (°C) | Yield (%) | Melting Point (°C) |

| Ethylamine | Benzene/Water | - | 30 min (addition) | Water cooling | - | - |

| n-Propylamine | - | - | - | - | 87% | 113-114 |

| n-Butylamine | Ethyl acetate/Water | - | 3 hours | < 40 | 80-90% | 127 |

| n-Hexylamine | Ethyl acetate/Water | - | 2 hours | Room Temp. | 70% | 109-110 |

Data extracted from a patent describing the synthesis of tranquilosedative compounds.[7]

Table 2: Synthesis of N-Aryl-3,4,5-trimethoxybenzamides

| Amine | Solvent | Base | Reaction Time | Temperature (°C) | Yield (%) |

| 3,4-Difluoroaniline (B56902) | THF | Triethylamine (B128534) | 5 hours | 25 | 90% |

Experimental Protocols

The synthesis of amides from this compound is typically achieved via the Schotten-Baumann reaction, which involves the acylation of an amine in the presence of a base to neutralize the hydrochloric acid byproduct.[4][5][6]

Protocol 1: General Procedure for the Synthesis of N-Alkyl-3,4,5-trimethoxybenzamides (Schotten-Baumann Conditions)

This protocol is adapted from a general method for the synthesis of amides with tranquilosedative properties.[7]

Materials:

-

This compound

-

Primary alkylamine (e.g., ethylamine, n-butylamine)

-

Water-immiscible organic solvent (e.g., ethyl acetate, benzene)

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath (optional, for temperature control)

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water)

Procedure:

-

In a round-bottom flask, dissolve the primary alkylamine in water.

-

In a separate flask, dissolve this compound in a water-immiscible organic solvent (e.g., ethyl acetate).

-

Transfer the this compound solution to a dropping funnel.

-

With vigorous stirring, slowly add the this compound solution to the amine solution. Maintain the reaction temperature below 40°C, using an ice bath if necessary.[7]

-

After the addition is complete, continue to stir the reaction mixture for an additional 2-3 hours at room temperature.[7]

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain the pure N-alkyl-3,4,5-trimethoxybenzamide.[7]

Protocol 2: Synthesis of N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide

Materials:

-

This compound

-

3,4-Difluoroaniline

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (TEA)

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe or dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 3,4-difluoroaniline (4 mmol) in anhydrous THF, add triethylamine (TEA) as a catalyst.

-

Slowly add a solution of this compound (5 mmol) in THF to the mixture at room temperature (25°C).

-

Stir the reaction mixture for 5 hours.

-

Upon completion of the reaction (monitored by TLC), quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The resulting white solid can be further purified if necessary.

Mandatory Visualization

Caption: General workflow for the synthesis of amides using this compound.

References

- 1. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of some 3.4.5-trimethoxybenzyl derivatives of certain amino compounds likely to posses cns activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. testbook.com [testbook.com]

- 7. DE1141986B - Process for the preparation of 3, 4, 5-trimethoxybenzoic acid amides having a tranquillose-dative action - Google Patents [patents.google.com]

Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Schotten-Baumann reaction is a robust and widely utilized method for the synthesis of amides and esters from acyl chlorides and nucleophiles such as amines and alcohols, respectively.[1][2][3] This reaction is typically carried out in the presence of a base, often in a biphasic system, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1][2] 3,4,5-Trimethoxybenzoyl chloride is a key acylating agent in organic synthesis, valued for its role in introducing the 3,4,5-trimethoxybenzoyl moiety into various molecules. This functional group is a common pharmacophore found in a range of biologically active compounds, making this specific Schotten-Baumann reaction highly relevant in medicinal chemistry and drug development.

The 3,4,5-trimethoxybenzoyl structural motif is a key component in a variety of pharmacologically active molecules. For instance, it is a crucial building block in the synthesis of the anti-anginal drug trimetazidine (B612337) and is found in numerous analogues of the potent anti-cancer agent combretastatin (B1194345) A-4, which exhibits tubulin polymerization inhibition. The versatility of the Schotten-Baumann reaction with this compound allows for the synthesis of a diverse library of amides and esters, which are pivotal intermediates in the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the Schotten-Baumann reaction using this compound with various amines and alcohols, offering a practical guide for researchers in the field.

Data Presentation

The following tables summarize quantitative data from representative Schotten-Baumann reactions involving this compound.

Table 1: Synthesis of 3,4,5-Trimethoxybenzamides

| Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Ammonia (B1221849) | - | - | -5 to 0 | 0.5 | High |

| 3,4-Difluoroaniline (B56902) | Triethylamine (B128534) | Tetrahydrofuran | 25 | 5 | Not Specified |

| Aniline (B41778) | 10% aq. NaOH | Dichloromethane | 0-25 | 2-4 | High |

| Benzylamine | 10% aq. NaOH | Dichloromethane | 0-25 | 2 | >95 |

| Piperidine | 10% aq. NaOH | Dichloromethane | 0-25 | 1 | >90 |

Table 2: Synthesis of 3,4,5-Trimethoxybenzoate Esters

| Alcohol/Phenol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Phenol | 10% aq. NaOH | Dichloromethane | 25 | 2 | >90 | | 4-Methoxyphenol | Pyridine | Dichloromethane | 25 | 3 | >85 | | Ethanol (B145695) | Pyridine | Dichloromethane | 25 | 4 | >80 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-3,4,5-trimethoxybenzamides

This protocol is adapted from the general Schotten-Baumann procedure for the synthesis of N-aryl amides.[4]

Materials:

-

This compound (1.0 eq.)

-

Substituted Aniline (1.0 eq.)

-

10% Aqueous Sodium Hydroxide (NaOH) solution (2.0-3.0 eq.)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve the substituted aniline (1.0 eq.) in dichloromethane.

-

Cool the flask in an ice bath and begin stirring.

-

Slowly add the 10% aqueous NaOH solution (2.0-3.0 eq.) to the aniline solution.

-

In a separate beaker, dissolve this compound (1.0 eq.) in dichloromethane.

-

Add the this compound solution dropwise to the stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from hot ethanol to yield the pure N-aryl-3,4,5-trimethoxybenzamide.

Protocol 2: Synthesis of N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide

This protocol is based on a reported synthesis of the title compound.

Materials:

-

This compound (1.078 g, 5 mmol, 1.25 eq.)

-

3,4-Difluoroaniline (0.5 g, 4 mmol, 1.0 eq.)

-

Triethylamine (TEA) (15 mL)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a reaction flask, dissolve 3,4-difluoroaniline (0.5 g, 4 mmol) in THF.

-

Add triethylamine (15 mL) to the solution to act as a catalyst and base.

-

Add this compound (1.078 g, 5 mmol) to the mixture.

-

Stir the reaction mixture for 5 hours at 298 K (25 °C).

-

After stirring, quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution to yield the crude product, which can be further purified by recrystallization or chromatography.

Protocol 3: Synthesis of 3,4,5-Trimethoxybenzamide

This protocol is based on a reported amidation of this compound.[5]

Materials:

-

This compound (1.0 eq.)

-

Aqueous Ammonia (NH₃) solution (4.0 eq.)

Procedure:

-

Cool the aqueous ammonia solution (4.0 eq.) in a reaction vessel to between -5 and 0 °C.

-

Slowly add this compound (1.0 eq.) to the cooled ammonia solution with vigorous stirring.

-

Maintain the reaction temperature between -5 and 0 °C for 30 minutes.[5]

-

After the reaction is complete, the precipitated solid is collected by filtration.

-

Wash the solid with cold water and dry to obtain 3,4,5-trimethoxybenzamide.

Mandatory Visualizations

Schotten-Baumann Reaction Mechanism

Caption: Mechanism of the Schotten-Baumann Reaction.

Experimental Workflow for Amide Synthesis

Caption: Experimental workflow for amide synthesis.

Logical Relationship of Components

Caption: Key components of the Schotten-Baumann reaction.

References

Application Notes and Protocols: Friedel-Crafts Acylation of 3,4,5-Trimethoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which often serve as key intermediates for more complex molecules. When employing 3,4,5-trimethoxybenzoyl chloride as the acylating agent, a 3,4,5-trimethoxyphenyl keto-moiety is incorporated into the target molecule. This structural motif is a key component of numerous biologically active compounds, including the potent tubulin polymerization inhibitor combretastatin (B1194345) A-4 and its analogues like phenstatin. The 3,4,5-trimethoxyphenyl group is often crucial for the biological activity of these molecules, highlighting the significance of this specific acylation reaction in drug discovery and development.

This application note provides a detailed protocol for the Friedel-Crafts acylation of various aromatic substrates using this compound, a summary of quantitative data from representative reactions, and an overview of the experimental workflow.

Data Presentation

The following table summarizes the reaction conditions and yields for the Friedel-Crafts acylation of various aromatic and heteroaromatic substrates with this compound.

| Entry | Aromatic Substrate | Lewis Acid (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product |

| 1 | Anisole | AlCl₃ (1.2) | Dichloromethane (B109758) | 0 to rt | 4 | 85 | (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone |

| 2 | 1,2-Dimethoxybenzene | AlCl₃ (1.2) | Dichloromethane | 0 to rt | 5 | 78 | (3,4-Dimethoxyphenyl)(3,4,5-trimethoxyphenyl)methanone |

| 3 | Thiophene | SnCl₄ (1.1) | 1,2-Dichloroethane | 0 to rt | 6 | 72 | (Thiophen-2-yl)(3,4,5-trimethoxyphenyl)methanone |

| 4 | Furan | BF₃·OEt₂ (1.5) | Dichloromethane | -20 to 0 | 3 | 65 | (Furan-2-yl)(3,4,5-trimethoxyphenyl)methanone |

| 5 | N-Methylpyrrole | AlCl₃ (1.2) | Dichloromethane | 0 | 2 | 80 | (1-Methyl-1H-pyrrol-2-yl)(3,4,5-trimethoxyphenyl)methanone |

Experimental Protocols

General Protocol for Friedel-Crafts Acylation with this compound

This protocol describes a general procedure for the aluminum chloride-catalyzed Friedel-Crafts acylation of an activated aromatic substrate.

Materials:

-

This compound

-

Aromatic substrate (e.g., Anisole)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1 M HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate (1.0 eq.) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Lewis Acid: Carefully add anhydrous aluminum chloride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The mixture may become colored and viscous.

-

Addition of Acyl Chloride: Dissolve this compound (1.1 eq.) in anhydrous dichloromethane and add it dropwise to the reaction mixture via an addition funnel over 30 minutes. Ensure the internal temperature remains below 5 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl. Stir vigorously until all solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Caution: Friedel-Crafts reactions should be carried out in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. This compound is a lachrymator and should be handled with care.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Friedel-Crafts acylation protocol described above.

Caption: Experimental workflow for Friedel-Crafts acylation.

Reaction Mechanism

The following diagram illustrates the mechanism of the Friedel-Crafts acylation reaction.

Caption: Mechanism of Friedel-Crafts acylation.

Application Notes and Protocols: Synthesis of Trimetozine Using 3,4,5-Trimethoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of trimetozine (B1683654), a sedative and mild tranquilizing agent, utilizing 3,4,5-trimethoxybenzoyl chloride as a key precursor.[1][2] Trimetozine, also known by trade names such as Opalene and Trioxazine, has been used in the treatment of anxiety.[1][2][3] The synthesis detailed here follows a classic nucleophilic acyl substitution pathway.[1][3]

Physicochemical Properties of Trimetozine

Trimetozine is a crystalline solid. A summary of its key physicochemical properties is presented in Table 1.[1]

| Property | Value |

| IUPAC Name | Morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone |

| Synonyms | Trioxazine, Sedoxazine, 4-(3,4,5-Trimethoxybenzoyl)morpholine |

| CAS Number | 635-41-6 |

| Molecular Formula | C₁₄H₁₉NO₅ |

| Molecular Weight | 281.30 g/mol |

| Appearance | Crystalline prisms |

| Melting Point | 120-122 °C |

| Solubility | Slightly soluble in water and alcohol |

Table 1: Physicochemical data of Trimetozine.[1]

Principle of Synthesis

The synthesis of trimetozine is achieved through the amidation of this compound with morpholine (B109124).[3] This reaction is a nucleophilic acyl substitution where the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of the chloride ion. A base, such as triethylamine (B128534), is used to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion.[3]

Experimental Protocol

This protocol is based on a documented manufacturing process for trimetozine.[1]

Materials and Reagents

| Reagent | Quantity |

| This compound | 46 g |

| Anhydrous Morpholine | 19 g |

| Triethylamine | 25 g |

| Anhydrous Benzene | 300 ml |

| Dilute Sulfuric Acid | As needed |

| Sodium Hydrogen Carbonate Solution | As needed |

| Water | As needed |

| 90% Ethanol (B145695) | As needed |

Table 2: Reagents for Trimetozine Synthesis.

Procedure

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 46 g of this compound in 300 ml of anhydrous benzene.[1][3]

-

Addition of Base : Add 25 g of triethylamine to the solution.[1][3]

-

Addition of Nucleophile : While cooling the mixture with an ice bath, add 19 g of anhydrous morpholine in small portions.[1]

-

Reflux : Boil the resulting solution under reflux for 2 hours.[1]

-

Work-up :

-

Isolation of Crude Product : Evaporate the solvent from the washed solution. The residue will be a yellow oil which crystallizes upon standing.[1]

-

Purification :

-

Drying and Characterization :

Mechanism of Action and Applications

The precise mechanism of action of trimetozine is not fully elucidated, but it is believed to exert its tranquilizing effects by modulating neurotransmitter systems in the central nervous system.[1][4][5] Research suggests it may influence the levels of key neurotransmitters such as dopamine, norepinephrine, and serotonin.[1][5][6]

Trimetozine has been primarily used for its sedative and mild tranquilizing properties in the treatment of anxiety.[1][7] Its ability to modulate multiple neurotransmitter systems suggests its potential for broader applications in neurological and psychiatric conditions, though further research is required to fully understand its therapeutic profile.[6]

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound is corrosive and moisture-sensitive. Handle with care.

-

Benzene is a known carcinogen and should be handled with extreme caution. Consider using a less toxic solvent alternative if possible.

-

Triethylamine and morpholine are corrosive and have strong odors.

Disclaimer: This protocol is intended for informational purposes for qualified researchers and scientists. All laboratory work should be conducted with appropriate safety measures and in accordance with institutional guidelines.

References

Application Notes and Protocols for the Preparation of Combretastatin Analogs using 3,4,5-Trimethoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Combretastatin (B1194345) A-4 (CA-4), a natural product isolated from the bark of the African bushwillow Combretum caffrum, is a potent inhibitor of tubulin polymerization.[1][2] It binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest in the G2/M phase, and subsequent apoptosis in cancer cells.[3][4] The core structure of CA-4 responsible for its high activity consists of a 3,4,5-trimethoxyphenyl "A" ring and a 3-hydroxy-4-methoxyphenyl "B" ring, connected by a cis-stilbene (B147466) bridge. The 3,4,5-trimethoxy substitution on the A-ring is considered crucial for its potent anti-tubulin activity.[2]

However, the clinical utility of CA-4 is hampered by its poor water solubility and the tendency of the cis-double bond to isomerize to the less active trans-isomer.[2] To overcome these limitations, extensive research has focused on the development of combretastatin analogs with improved physicochemical properties and biological activity. A common strategy involves replacing the unstable cis-stilbene bridge with more stable linkers, such as esters, amides, or various heterocyclic rings.[1][2]

This document provides detailed protocols for the synthesis of ester- and amide-linked combretastatin analogs utilizing 3,4,5-trimethoxybenzoyl chloride as a key starting material. This acyl chloride is a highly reactive and versatile building block for introducing the essential 3,4,5-trimethoxyphenyl moiety. The protocols are based on the robust and widely used Schotten-Baumann reaction.

Biological Activity and Mechanism of Action

The primary mechanism of action for combretastatin analogs is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[3][4] This leads to a cascade of cellular events, as depicted in the signaling pathway diagram below.

Caption: Signaling pathway of combretastatin analogs.

Experimental Protocols

The following protocols describe the general procedures for synthesizing combretastatin analogs with ester and amide linkages using this compound.

Protocol 1: Synthesis of Ester-Linked Combretastatin Analogs

This protocol details the esterification of a substituted phenol (B47542) (representing the "B" ring) with this compound under Schotten-Baumann conditions.

Materials:

-

Substituted phenol (e.g., 3-hydroxy-4-methoxyphenol)

-

This compound

-

Sodium hydroxide (B78521) (NaOH) or Pyridine (B92270)

-

Dichloromethane (B109758) (DCM) or Diethyl ether

-

Distilled water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Separatory funnel

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the substituted phenol (1.0 eq) in dichloromethane (10-15 mL per mmol of phenol).

-

Add an aqueous solution of sodium hydroxide (10%, 2.0 eq) or pyridine (2.0 eq) to the flask.

-

Cool the mixture to 0 °C in an ice bath with vigorous stirring.

-

Dissolve this compound (1.1 eq) in a minimal amount of dichloromethane and add it dropwise to the reaction mixture over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1M HCl (if a base like pyridine was used), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure ester-linked combretastatin analog.

Protocol 2: Synthesis of Amide-Linked Combretastatin Analogs

This protocol describes the amidation of a substituted aniline (B41778) (representing the "B" ring) with this compound.

Materials:

-

Substituted aniline (e.g., 3-amino-4-methoxyaniline)

-

This compound

-

Triethylamine (B128534) (TEA) or Pyridine

-

Dichloromethane (DCM)

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of this compound (1.1 eq) in dichloromethane dropwise.

-

Stir the reaction mixture at room temperature for 3-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting crude amide by column chromatography or recrystallization.

Caption: General experimental workflow for analog synthesis and evaluation.

Data Presentation

The biological activity of combretastatin analogs is typically evaluated by their in vitro cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

| Table 1: Cytotoxicity of Amide-Linked Combretastatin Analogs | ||||